molecular formula C9H11F2N3O4 B2461129 4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid CAS No. 1946822-11-2

4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid

Cat. No.: B2461129
CAS No.: 1946822-11-2
M. Wt: 263.201
InChI Key: QOUBIMBGODSHQH-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid is a chemical compound that features a difluoromethyl group, a nitro group, and a pyrazole ring

Preparation Methods

The synthesis of 4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Butanoic acid attachment: The final step involves the attachment of the butanoic acid moiety, which can be achieved through esterification followed by hydrolysis.

Industrial production methods may involve continuous flow processes to enhance efficiency and yield, as well as to ensure better control over reaction conditions .

Chemical Reactions Analysis

4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring provides a stable scaffold that can interact with various biological pathways .

Comparison with Similar Compounds

Similar compounds to 4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid include:

    3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid: This compound shares a similar structure but differs in the position of the difluoromethyl group.

    2-(Difluoromethyl)-4-nitropyrazole: This compound lacks the butanoic acid moiety but retains the core pyrazole structure with a difluoromethyl and nitro group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4/c1-5-8(14(17)18)7(9(10)11)12-13(5)4-2-3-6(15)16/h9H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUBIMBGODSHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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